Cas no 2640969-39-5 (6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile)
![6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/2640969-39-5x500.png)
6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- F6792-4206
- 6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- 2640969-39-5
- AKOS040731266
- 6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
-
- Inchi: 1S/C18H20FN5O/c1-12-17(19)18(23-13(2)22-12)25-11-14-5-7-24(8-6-14)16-4-3-15(9-20)10-21-16/h3-4,10,14H,5-8,11H2,1-2H3
- InChI Key: MXHOMINZEKUMIK-UHFFFAOYSA-N
- SMILES: FC1=C(C)N=C(C)N=C1OCC1CCN(C2C=CC(C#N)=CN=2)CC1
Computed Properties
- Exact Mass: 341.16518844g/mol
- Monoisotopic Mass: 341.16518844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 3
6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6792-4206-40mg |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6792-4206-75mg |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6792-4206-2μmol |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6792-4206-5μmol |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6792-4206-20μmol |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6792-4206-10μmol |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6792-4206-100mg |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6792-4206-30mg |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6792-4206-10mg |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6792-4206-15mg |
6-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile |
2640969-39-5 | 15mg |
$133.5 | 2023-09-07 |
6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile Related Literature
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on 6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile: A Comprehensive Overview
The compound 6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile, identified by the CAS number 2640969-39-5, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule, with its complex structure and diverse functional groups, has garnered attention due to its potential applications in pharmacology and materials science. The name itself is a testament to its intricate architecture, combining elements of pyrimidine, piperidine, and pyridine moieties.
Recent studies have highlighted the importance of heterocyclic compounds like this one in developing novel therapeutic agents. The presence of a pyridine ring with a cyano group at the 3-position suggests potential electron-withdrawing effects, which could influence the compound's reactivity and bioavailability. Additionally, the piperidine ring substituted with a methoxy group linked to a 5-fluoro-2,6-dimethylpyrimidine moiety introduces steric and electronic complexity, making this compound a promising candidate for further exploration in medicinal chemistry.
One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases play a pivotal role in various cellular processes, and targeting them has become a cornerstone in cancer therapy. Preliminary in vitro studies indicate that this compound exhibits moderate inhibitory activity against several kinases, including those implicated in oncogenic signaling pathways. This finding underscores its potential as a lead molecule for drug development.
The synthesis of 6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrimidine ring through cyclization reactions, followed by the introduction of substituents at specific positions to achieve the desired stereochemistry and regioselectivity. The final step involves coupling the piperidine derivative with the pyridine moiety under optimized conditions to yield the target compound.
In terms of pharmacokinetics, this compound demonstrates favorable properties such as moderate solubility and permeability, which are essential for oral bioavailability. However, further studies are required to evaluate its stability in biological systems and its ability to cross cellular membranes effectively. These parameters will be critical in determining its suitability as an orally administered drug.
The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored in recent research, suggesting its potential use in catalysis or as a building block for advanced materials. Furthermore, the presence of electron-withdrawing groups may enhance its electronic properties, making it suitable for applications in organic electronics.
In conclusion, 6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out as a versatile molecule with diverse applications across multiple disciplines. Its complex structure, combined with promising biological activity and favorable pharmacokinetic profiles, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of science and technology.
2640969-39-5 (6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile) Related Products
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)




